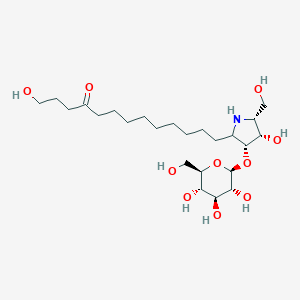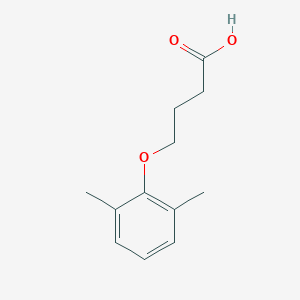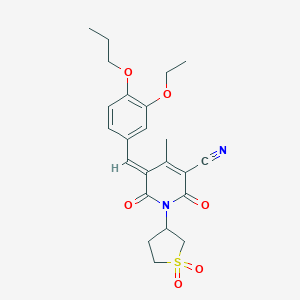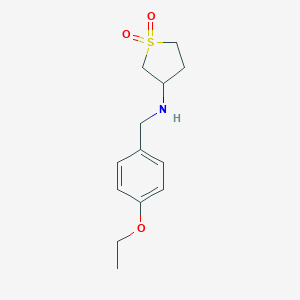![molecular formula C11H13Cl3N4O B241368 2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)
2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in a wide range of cellular processes, including inflammation, immunity, and cell survival.
作用機序
TPCA-1 is a potent inhibitor of the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival. The NF-κB pathway is activated by various stimuli, such as cytokines, growth factors, and pathogens, and plays a crucial role in the development and progression of various diseases. TPCA-1 inhibits the activation of the NF-κB pathway by targeting the upstream kinase IKKβ, which is responsible for the activation of the NF-κB pathway. By inhibiting the activation of the NF-κB pathway, TPCA-1 effectively suppresses the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules, leading to the reduction of inflammation and cell proliferation.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have various biochemical and physiological effects in different cell types and animal models. TPCA-1 inhibits the activation of the NF-κB pathway, leading to the suppression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. This results in the reduction of inflammation and cell proliferation. TPCA-1 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cells. In addition, TPCA-1 has been shown to reduce the severity of various animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. TPCA-1 is also a potent inhibitor of the NF-κB pathway, which makes it an ideal tool for studying the role of the NF-κB pathway in various diseases. However, TPCA-1 also has some limitations. It is a non-specific inhibitor of the NF-κB pathway and can inhibit other kinases that are not related to the NF-κB pathway. This can lead to off-target effects and affect the interpretation of the results. Therefore, it is essential to use appropriate controls and validate the results using other techniques.
将来の方向性
There are several future directions for the research on TPCA-1. One potential direction is to develop more specific inhibitors of the NF-κB pathway that can target specific kinases involved in the activation of the pathway. This would reduce the off-target effects and improve the specificity of the inhibitors. Another future direction is to study the role of TPCA-1 in other diseases, such as metabolic disorders and neurodegenerative diseases. TPCA-1 has also been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment. Therefore, another future direction is to study the combination therapy of TPCA-1 with other chemotherapeutic agents and evaluate its efficacy in cancer treatment.
合成法
The synthesis of TPCA-1 involves the reaction of 2,6-dichloropyrimidine-4-carboxylic acid with piperidine and then with 2,2,2-trichloro-N-(pyridin-2-yl)acetamide. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the final product. The purity of the product is confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学的研究の応用
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that TPCA-1 effectively inhibits the activation of the NF-κB pathway, which is known to play a crucial role in the development and progression of these diseases. TPCA-1 has been shown to inhibit the growth of various cancer cells, including pancreatic cancer, breast cancer, and lung cancer, by inducing apoptosis and inhibiting cell proliferation. In addition, TPCA-1 has been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
分子式 |
C11H13Cl3N4O |
|---|---|
分子量 |
323.6 g/mol |
IUPAC名 |
2,2,2-trichloro-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C11H13Cl3N4O/c12-11(13,14)10(19)17-8-6-9(16-7-15-8)18-4-2-1-3-5-18/h6-7H,1-5H2,(H,15,16,17,19) |
InChIキー |
JXZPFTLBOOQSNS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=NC=N2)NC(=O)C(Cl)(Cl)Cl |
正規SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide](/img/structure/B241285.png)
![3-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B241292.png)

![(6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241298.png)
![(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241299.png)
![2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B241301.png)
![(5Z)-3-methyl-5-[[4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B241302.png)

![N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B241308.png)
![N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241310.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241311.png)

![2-Methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241317.png)
